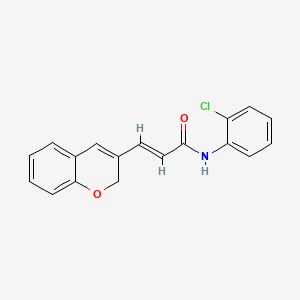
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known as CCPP, is a synthetic compound that belongs to the class of enamide compounds. CCPP has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In
作用機序
The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood. However, studies have suggested that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide exerts its anticancer and anti-inflammatory activities through the inhibition of various signaling pathways. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. The study also showed that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide inhibited the migration and invasion of cancer cells. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
実験室実験の利点と制限
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using a multistep process. (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been shown to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for further research. However, there are also limitations to using (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in lab experiments. The yield of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide obtained through the synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. Understanding the molecular pathways through which (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide exerts its anticancer and anti-inflammatory activities may lead to the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. This information may help to optimize the dosing and administration of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in clinical settings. Finally, future studies may investigate the potential use of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy.
合成法
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with potassium hydroxide, followed by the reaction of the resulting product with 3-acetylchromone in the presence of sodium hydride. The final step involves the reaction of the resulting product with acryloyl chloride in the presence of triethylamine. The yield of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide obtained through this method is approximately 45%.
科学的研究の応用
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to exhibit potent anticancer activity against human hepatocellular carcinoma cells. The study showed that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGLWWGBZTFEW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)

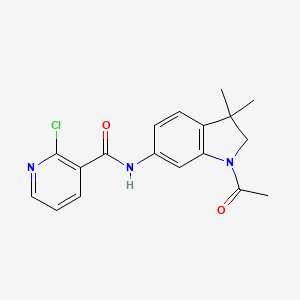
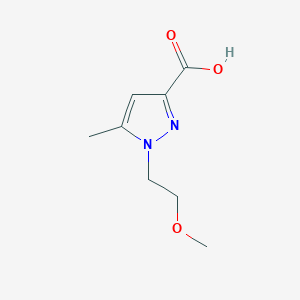
![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
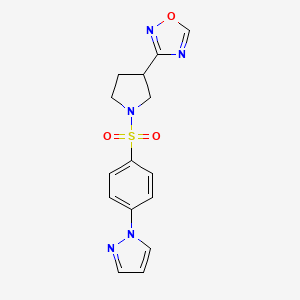

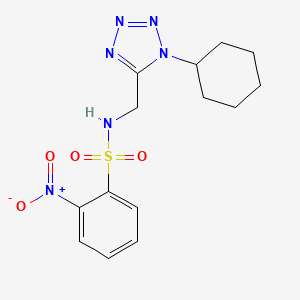
![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)
